N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide, commonly known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors and has been shown to have a wide range of biological effects.
Mécanisme D'action
CPP-115 works by inhibiting the activity of GABA aminotransferase, an enzyme that is responsible for breaking down GABA in the brain. By inhibiting the activity of this enzyme, CPP-115 can increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity and an overall calming effect.
Biochemical and physiological effects
CPP-115 has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that CPP-115 can reduce seizures in animal models of epilepsy, decrease anxiety-like behavior in rodents, and reduce cocaine-seeking behavior in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP-115 in lab experiments is its ability to selectively target GABA aminotransferase, which can lead to a more specific and targeted effect compared to other GABAergic drugs. However, one of the limitations of using CPP-115 in lab experiments is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in vivo.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is the development of more stable analogs of CPP-115 that could have a longer half-life and greater efficacy in vivo. Another area of interest is the exploration of the potential therapeutic applications of CPP-115 in other neurological disorders, such as depression and schizophrenia.
Conclusion
CPP-115 is a novel compound that has shown significant potential for therapeutic applications in various neurological disorders. Its ability to selectively target GABA aminotransferase and increase the levels of GABA in the brain make it a promising candidate for further research and development. However, more studies are needed to fully understand the mechanisms of action and potential limitations of CPP-115.
Méthodes De Synthèse
CPP-115 can be synthesized using a multistep process that involves the reaction of several chemical intermediates. The synthesis method involves the use of various reagents and solvents, and the process is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Studies have shown that CPP-115 can increase the levels of GABA in the brain, which is a neurotransmitter that plays a critical role in regulating neuronal activity.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(14-19,15-9-10-15)20-17(22)13-21(2)11-6-12-23-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLSADPGLMUPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(C)CCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.